1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione
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Overview
Description
EG-011 is a first-in-class, potent activator of the Wiskott-Aldrich syndrome protein (WASP). This compound is known for its strong actin polymerization and selective anti-tumor activity, particularly in lymphomas . EG-011 has shown promising results in both in vitro and in vivo studies, making it a significant compound in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EG-011 involves multiple steps, including the activation of the auto-inhibited form of WASP. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, often exceeding 98% .
Industrial Production Methods: Industrial production of EG-011 is carried out under stringent conditions to ensure high purity and efficacy. The compound is typically produced in solid form and stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions: EG-011 primarily undergoes polymerization reactions, specifically actin polymerization. This reaction is crucial for its function as a WASP activator .
Common Reagents and Conditions: The common reagents used in the reactions involving EG-011 include dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG). The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products Formed: The major product formed from the reactions involving EG-011 is the polymerized actin, which plays a significant role in cellular functions and anti-tumor activity .
Scientific Research Applications
EG-011 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study actin polymerization and its effects on cellular functions . In biology, EG-011 is used to investigate the role of WASP in various cellular processes . In medicine, it has shown potential as an anti-tumor agent, particularly in lymphomas and leukemias . Industrially, EG-011 is used in the development of new therapeutic agents and in drug repurposing studies .
Mechanism of Action
EG-011 exerts its effects by activating the auto-inhibited form of WASP, leading to strong actin polymerization . This activation disrupts the cellular cytoskeleton, leading to increased cell death in tumor cells . The molecular targets of EG-011 include the WASP protein and the actin cytoskeleton .
Comparison with Similar Compounds
EG-011 is unique in its ability to activate the auto-inhibited form of WASP, a feature not commonly found in other compounds . Similar compounds include other WASP activators and actin polymerization agents, but EG-011 stands out due to its selective anti-tumor activity and high efficacy .
List of Similar Compounds:- WASP activators
- Actin polymerization agents
- PI3K inhibitors
- BTK inhibitors
- Proteasome inhibitors
EG-011’s unique mechanism of action and selective anti-tumor activity make it a valuable compound in scientific research and therapeutic development.
Properties
Molecular Formula |
C28H26N4O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
1-[(4-phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H26N4O4/c1-2-25(33)30-17-7-8-21(19-30)32-27(34)26-24(11-6-16-29-26)31(28(32)35)18-20-12-14-23(15-13-20)36-22-9-4-3-5-10-22/h2-6,9-16,21H,1,7-8,17-19H2 |
InChI Key |
JBKILBGEQHFIOB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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